molecular formula C10H9ClFNO B13190808 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13190808
M. Wt: 213.63 g/mol
InChI Key: SIXMXTJLXVAGDE-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one ( 1699078-51-7) is a high-purity indolinone-based building block supplied with a minimum purity of 95% . This compound is characterized by its molecular formula of C 10 H 9 ClFNO and a molecular weight of 213.64 g/mol . As a substituted indolinone, it features both chloro and fluoro halogen groups on its aromatic system, a structural motif known to be of significant interest in medicinal chemistry research . The presence of these electron-withdrawing halogens can markedly influence the molecule's electronic properties and its binding affinity to biological targets, making it a valuable scaffold for constructing novel bioactive molecules . This chemical is exclusively designed for use as a key synthetic intermediate in drug discovery programs. Researchers can utilize this compound in various cross-coupling reactions and as a precursor for the development of potential pharmacologically active agents. Its structural features are comparable to other halogenated indolinones that have been explored for their antimicrobial properties, suggesting its utility in the synthesis of new compounds for comparative biological studies . The dimethyl group on the lactam ring provides steric and electronic modulation that can be critical for optimizing drug-like properties. Proper storage conditions at 2-8°C are recommended to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-chloro-7-fluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9ClFNO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

SIXMXTJLXVAGDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2NC1=O)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares key structural and molecular features of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Characteristics
Target Compound 4-Cl, 7-F, 3,3-diMe C₁₀H₉ClFNO 213.64 g/mol Not available Hypothetical; fluoro enhances polarity; dimethyl groups increase lipophilicity.
4-Chloro-7-methyl-2H-indol-2-one 4-Cl, 7-Me C₉H₈ClNO 181.62 g/mol 943526-33-8 Synthesized via alkylation/nitration; lacks fluorine, altering electronic effects.
2-(4-Chloro-3,3,7-trimethyl-2H-indol-2-ylidene)-2-cyanoacetamide 4-Cl, 3,3,7-triMe C₁₅H₁₄ClN₃O 287.74 g/mol 6275-44-1 Cyanoacetamide side chain; X-ray structure confirms planar conformation.
5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one 5-F, 3-(4-MeO-benzylidene) C₁₆H₁₂FNO₂ 269.28 g/mol 686726-22-7 Benzylidene group enhances π-conjugation; methoxy improves solubility.
Key Observations:
  • Steric Effects: The 3,3-dimethyl groups create steric hindrance, likely reducing rotational freedom and enhancing rigidity compared to non-methylated analogs like 4-chloro-7-methyl-2H-indol-2-one .
  • Lipophilicity : The dimethyl groups at position 3 may elevate logP values compared to compounds with hydrophilic substituents (e.g., methoxy in ), influencing membrane permeability in biological systems.

Biological Activity

The compound 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS Number: 1323966-15-9) belongs to a class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Key Properties

PropertyValue
Molecular FormulaC₁₅H₁₄ClF N O
Molecular Weight269.66 g/mol
CAS Number1323966-15-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Colorectal and Breast Cancer Cells

In a study examining the cytotoxic effects of indole derivatives on HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines, several compounds exhibited low micromolar IC50 values. The most potent derivatives showed enhanced activity compared to established anticancer drugs such as sorafenib and gefitinib .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Some studies suggest that indole-based compounds can intercalate into DNA, which may lead to inhibition of DNA replication and transcription.
  • Apoptosis Induction : The activation of caspases has been observed in treated cancer cells, indicating that these compounds may promote apoptosis through intrinsic pathways .
  • Protein Kinase Inhibition : Molecular docking studies have indicated that these compounds can act as protein kinase inhibitors with preferential activity against vascular endothelial growth factor receptor (VEGFR) pathways .

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties . In vitro studies have shown that certain related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was notably higher for metal complexes derived from these indole structures compared to their parent ligands .

Summary of Research Findings

Study FocusFindings
Anticancer ActivityLow micromolar IC50 values against HCT-116 and MCF-7 cells
MechanismInduction of apoptosis via caspase activation
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli

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